molecular formula C17H14N6O3S3 B11083803 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11083803
M. Wt: 446.5 g/mol
InChI Key: LMTNPTWJXPJFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a unique combination of furan, triazine, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan, triazine, and thiadiazole precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final compound. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfides or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • **2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • **2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

The uniqueness of 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H14N6O3S3

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H14N6O3S3/c1-2-27-17-23-22-16(29-17)18-12(24)9-28-15-19-13(10-5-3-7-25-10)14(20-21-15)11-6-4-8-26-11/h3-8H,2,9H2,1H3,(H,18,22,24)

InChI Key

LMTNPTWJXPJFEE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.